N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide
Description
N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide is a sulfonamide derivative featuring a benzothiadiazole core linked via a sulfonamide-ethylamino bridge to a 2-methylpropanamide group. The ethylamino spacer may improve solubility and conformational flexibility, while the 2-methylpropanamide group contributes steric bulk and metabolic stability.
Properties
Molecular Formula |
C12H16N4O3S2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H16N4O3S2/c1-8(2)12(17)13-6-7-14-21(18,19)10-5-3-4-9-11(10)16-20-15-9/h3-5,8,14H,6-7H2,1-2H3,(H,13,17) |
InChI Key |
ODZFHPRFBYLWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCNS(=O)(=O)C1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide typically involves the reaction of 2,1,3-benzothiadiazole with a sulfonyl chloride derivative, followed by the introduction of an amine group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The process may also involve the use of solvents like dichloromethane or acetonitrile to dissolve the reactants and control the reaction temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Structural Analogues with Benzothiadiazole/Benzothiazole Cores
Key Observations :
- Benzothiadiazole vs. Para-substituted benzothiazole derivatives in showed optimized activity compared to meta-substituted analogs, suggesting the target compound’s benzothiadiazole-4-sulfonamide configuration may be strategically designed for efficacy .
- Linker Modifications: The target compound’s ethylamino linker balances flexibility and steric hindrance, whereas cyanoethyl () and imino () groups introduce polarity or rigidity. For instance, the cyanoethyl group in ’s compound could improve aqueous solubility but may reduce membrane permeability compared to the target’s ethylamino bridge .
Propanamide Derivatives
Table 2: Propanamide-Based Analogues
Key Observations :
- Propanamide Modifications : The target’s 2-methylpropanamide group is a common motif in drug design, offering metabolic stability. In contrast, ’s hydroxypropanamide derivatives (e.g., 8a–d) introduce hydrogen-bonding capacity, which may enhance target binding but reduce lipophilicity. Taselisib’s complex propanamide-containing structure demonstrates the scaffold’s versatility in targeting kinases .
Sulfonamide Substitutions
- Azide vs. Ethylamino: ’s azide-functionalized sulfonamide highlights the utility of click chemistry in prodrug design, whereas the target’s ethylamino group may prioritize receptor affinity over modularity .
- Sulfonamide Position : ’s nitro-substituted benzenesulfonamides (e.g., compound 19) exhibit enhanced antimicrobial activity, suggesting that electron-withdrawing groups on the sulfonamide could be explored in the target compound for optimized efficacy .
Biological Activity
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C12H16N4O3S2
- Molar Mass : 300.40 g/mol
The biological activity of this compound primarily involves its interaction with various protein targets. The benzothiadiazole moiety is known for its ability to bind to specific enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and has implications in cancer therapy.
- Protein Interaction : It can interact with proteins that play critical roles in cell signaling pathways, influencing cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.5 | Apoptosis induction |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 20.0 | Inhibition of proliferation |
Case Studies
-
Study on HeLa Cells :
- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as a therapeutic agent against cervical cancer.
-
MCF-7 Breast Cancer Model :
- In vitro experiments showed that the compound inhibited MCF-7 cell proliferation by inducing G1 phase arrest, suggesting a possible mechanism for its anticancer effects.
Pharmacological Studies
Pharmacological assessments have indicated that this compound exhibits low toxicity profiles in animal models while maintaining effective doses for therapeutic action.
Toxicity Profile
| Animal Model | LD50 (mg/kg) | Observations |
|---|---|---|
| Rat | >200 | No significant adverse effects observed |
| Mouse | >150 | Mild behavioral changes at high doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
